methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2-hydroxyethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(11)6-4-8-9(5-6)2-3-10/h4-5,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZWMSRQOUQQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylate.
Reduction: 1-(2-hydroxyethyl)-1H-pyrazole-4-methanol.
Substitution: 1-(2-hydroxyethyl)-3-bromo-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate and its derivatives are being investigated for their potential therapeutic effects. These compounds exhibit a range of biological activities, making them valuable candidates in drug development.
Antimicrobial Activity
Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have demonstrated their effectiveness against various bacterial strains, suggesting potential use as antibacterial agents in pharmaceuticals .
Anti-inflammatory Effects
The compound's structure allows it to interact with biological pathways associated with inflammation. In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, positioning it as a candidate for developing anti-inflammatory drugs .
Agricultural Applications
This compound has also found applications in agriculture, particularly as a potential pesticide or herbicide.
Pesticide Development
The compound serves as an intermediate in the synthesis of novel pyrazole-based pesticides. Its derivatives have been shown to possess herbicidal activity against certain weed species, indicating its utility in crop protection .
Insecticidal Properties
Studies have reported that pyrazole derivatives can act as effective insecticides, targeting specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices .
Synthesis and Biological Evaluation
A study published in MDPI discusses the synthesis of various aminopyrazoles, including this compound, and evaluates their biological activities. The research highlights the compound's potential in medicinal chemistry due to its diverse pharmacological properties .
| Study | Focus | Findings |
|---|---|---|
| MDPI Review (2023) | Synthesis of aminopyrazoles | Identified antimicrobial and anti-inflammatory activities of pyrazole derivatives |
| Agricultural Research | Herbicidal activity | Demonstrated effectiveness against specific weed species |
Patent Literature
Patent literature reveals methods for synthesizing this compound and its derivatives, emphasizing their role as intermediates in developing new agrochemicals with enhanced efficacy and safety profiles .
Mechanism of Action
The mechanism of action of methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors in the body. The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate belongs to a class of pyrazole-4-carboxylates with variable substituents at the 1- and 3-positions. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, synthesis routes, and applications:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Flexibility: The 1-position substituent significantly impacts reactivity and biological activity. For example, replacing the 2-hydroxyethyl group with a 4-methoxybenzyl group (as in ) introduces steric bulk and alters electronic properties, affecting downstream reactivity in alkylation reactions.
Synthetic Routes :
- This compound is synthesized via methods analogous to those for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, which employs decarboxylative N-alkylation using ruthenium catalysts .
- In contrast, fluorophenyl-ureido derivatives (e.g., ) require refluxing with fluorophenyl isocyanates, highlighting the role of substituents in dictating reaction conditions.
Applications :
- While this compound is primarily an intermediate, its ethyl 1-methyl analog () and trisubstituted derivatives () are directly evaluated for anti-inflammatory or anticancer activity.
- Compounds with aromatic substituents (e.g., ) show enhanced bioactivity due to improved lipophilicity and target engagement.
Structural Similarity Analysis
- Similarity Scores : Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Similarity: 0.91) and methyl 3-methyl-1H-pyrazole-4-carboxylate (Similarity: 0.93) share high structural overlap with the target compound, differing only in alkyl/ester groups .
- Divergence: Urea-linked derivatives (e.g., ) exhibit lower similarity (0.85–0.88) due to extended functionalization, which introduces hydrogen-bond donors/acceptors critical for biological interactions.
Research Findings and Trends
Hydrolysis to Carboxylic Acids :
Pyrazole-4-carboxylates are often hydrolyzed to carboxylic acids (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) under basic conditions, expanding their utility in metal-organic frameworks or drug conjugates .
Role in Medicinal Chemistry :
While this compound itself lacks direct pharmacological data, its structural analogs are pivotal in designing kinase inhibitors or anti-inflammatory agents. For example, trisubstituted pyrazoles with sulfonylphenyl groups demonstrate COX-2 inhibition .
Synthetic Challenges : The 2-hydroxyethyl group may introduce steric hindrance or polarity, complicating purification. This contrasts with simpler alkyl-substituted analogs (e.g., ethyl 1-methyl derivatives), which are more straightforward to isolate .
Biological Activity
Methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (also referred to as MEHP) is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.
Chemical Structure
The molecular structure of MEHP is characterized by a pyrazole ring with a carboxylate group and a hydroxyethyl substituent. The chemical formula is .
1. Anti-inflammatory Activity
MEHP has demonstrated significant anti-inflammatory effects in various studies. It acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Mechanism of Action : The compound inhibits the production of prostaglandins by COX enzymes, thereby reducing inflammation.
- Case Study : In a study involving carrageenan-induced edema in mice, MEHP exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug, with an IC50 value indicating potent activity against COX-2 isoforms .
2. Antimicrobial Activity
MEHP has shown promising antimicrobial properties against various bacterial strains.
- In Vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that MEHP inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Table 1: Antimicrobial Activity of MEHP
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 10 |
| Escherichia coli | 20 | Ampicillin | 15 |
3. Anticancer Activity
Recent research has highlighted MEHP's potential as an anticancer agent.
- Cell Line Studies : In vitro assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines revealed that MEHP significantly inhibited cell proliferation. The compound induced apoptosis in cancer cells by modulating key regulatory proteins such as Bcl-2 and Bax .
- Table 2: Anticancer Activity of MEHP
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.5 | Induction of apoptosis |
| MCF-7 | 7.2 | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The biological activity of MEHP can be attributed to its structural components. Modifications to the pyrazole ring or substituents significantly impact its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by alkylation with 2-chloroethanol or epoxide ring-opening reactions. Key intermediates, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs, are often characterized using FTIR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole ring protons at δ 6.5–8.5 ppm), and X-ray crystallography to confirm regioselectivity . Hydrolysis of the methyl ester group under basic conditions (e.g., NaOH/EtOH) yields carboxylic acid derivatives, monitored by TLC and purified via recrystallization .
Q. How can researchers distinguish positional isomers in hydroxyethyl-substituted pyrazole carboxylates?
- Methodological Answer : Positional isomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) can be resolved using NOESY NMR to analyze spatial interactions between the hydroxyethyl group and pyrazole protons. Computational methods (DFT at B3LYP/6-31G*) predict relative stability and IR vibrational modes, which are cross-validated with experimental spectra . For example, the hydroxyethyl group’s orientation affects hydrogen-bonding patterns in crystallographic studies (e.g., O–H···N interactions) .
Q. What are the typical oxidation/reduction reactions for modifying the hydroxyethyl side chain?
- Methodological Answer : The hydroxyethyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or selectively protected with tert-butyldimethylsilyl (TBS) chloride before further functionalization. Reduction of ester groups (e.g., LiAlH₄) yields primary alcohols, while catalytic hydrogenation (Pd/C, H₂) may reduce unsaturated bonds in conjugated systems .
Advanced Research Questions
Q. How can researchers address contradictory spectral data in structural elucidation of pyrazole-4-carboxylate derivatives?
- Methodological Answer : Discrepancies between experimental (e.g., NMR coupling constants) and computational models often arise from dynamic effects (e.g., rotameric equilibria). Variable-temperature NMR (VT-NMR) can freeze conformational changes, while X-ray crystallography provides static snapshots. For example, dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl groups) resolve ambiguities in regiochemistry . Hybrid QM/MM simulations further refine electronic environments .
Q. What strategies optimize the regioselectivity of N-alkylation in pyrazole systems?
- Methodological Answer : N-Alkylation of pyrazoles is influenced by steric and electronic factors. Using bulky alkyl halides (e.g., benzyl bromide) favors substitution at the less hindered nitrogen. Ruthenium-catalyzed decarboxylative alkylation (e.g., Ru(dtbbpy)₃₂) enables direct coupling of carboxylic acids with alcohols, bypassing traditional halide intermediates . Solvent polarity (e.g., DCE/HFIP mixtures) also modulates selectivity .
Q. How can researchers mitigate instability of the hydroxyethyl group during prolonged storage or reaction conditions?
- Methodological Answer : The hydroxyethyl moiety is prone to dehydration under acidic conditions. Stabilization methods include:
- Protection : Acetylation (Ac₂O/pyridine) or silylation (TBSCl/imidazole).
- Lyophilization : Storing as a lyophilized powder at -80°C minimizes hydrolysis .
- Buffered Conditions : Conducting reactions in pH 7–8 phosphate buffer to avoid acid-catalyzed degradation .
Q. What are the challenges in synthesizing pyrazole-fused heterocycles, and how can they be overcome?
- Methodological Answer : Fusing pyrazole with triazoles or thieno systems often suffers from low yields due to competing side reactions. Using azide-alkyne cycloaddition (CuAAC) with 3-azido-pyrazole precursors improves efficiency (e.g., 88% yield for triazole-pyrazole hybrids) . Microwave-assisted synthesis reduces reaction times and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
